molecular formula C18H18N4O2S B4523223 3-(3-acetyl-1H-indol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide

3-(3-acetyl-1H-indol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide

Cat. No.: B4523223
M. Wt: 354.4 g/mol
InChI Key: DDWJAAZXVNKHJA-UHFFFAOYSA-N
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Description

3-(3-acetyl-1H-indol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide is a synthetic organic compound that features an indole core, a thiadiazole ring, and a propanamide group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

3-(3-acetylindol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-11(23)14-10-22(15-5-3-2-4-13(14)15)9-8-16(24)19-18-21-20-17(25-18)12-6-7-12/h2-5,10,12H,6-9H2,1H3,(H,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDWJAAZXVNKHJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(C2=CC=CC=C21)CCC(=O)NC3=NN=C(S3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-acetyl-1H-indol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Core: Starting from an appropriate precursor, the indole core can be synthesized through Fischer indole synthesis or other methods.

    Acetylation: The indole core is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Thiadiazole Ring Formation: The thiadiazole ring can be synthesized separately through cyclization reactions involving thiosemicarbazide and appropriate carboxylic acids or esters.

    Coupling Reactions: The acetylated indole and the thiadiazole ring are coupled using suitable coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Propanamide Formation: The final step involves the formation of the propanamide group through amidation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole core or the thiadiazole ring.

    Reduction: Reduction reactions could target the carbonyl groups or the thiadiazole ring.

    Substitution: Electrophilic or nucleophilic substitution reactions might occur at various positions on the indole or thiadiazole rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions might include the use of halogenating agents, nucleophiles, or electrophiles under appropriate solvents and temperatures.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(3-acetyl-1H-indol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide could have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with indole and thiadiazole moieties can interact with enzymes, receptors, or nucleic acids, affecting various biochemical pathways. The exact molecular targets and pathways would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-indol-3-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide
  • 3-(3-acetyl-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
  • 3-(3-acetyl-1H-indol-1-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide

Uniqueness

The uniqueness of 3-(3-acetyl-1H-indol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the cyclopropyl group on the thiadiazole ring might confer unique steric and electronic properties, affecting its interactions with biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-acetyl-1H-indol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide
Reactant of Route 2
Reactant of Route 2
3-(3-acetyl-1H-indol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide

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